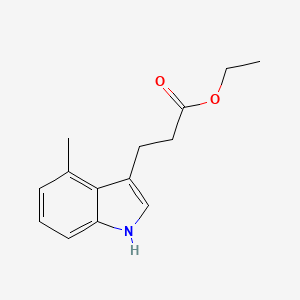
Ethyl 3-(4-Methyl-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD31977920” is a chemical entity with unique properties and applications This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31977920” involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the coupling of specific aromatic compounds under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of “MFCD31977920” is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, industrial production often involves purification steps, such as recrystallization or chromatography, to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
“MFCD31977920” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure that are reactive under specific conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
“MFCD31977920” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in assays to investigate biochemical pathways.
Medicine: Research into “MFCD31977920” includes its potential as a therapeutic agent. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which “MFCD31977920” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. Detailed studies on its mechanism of action help to elucidate its potential therapeutic benefits and guide the development of new drugs .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 3-(4-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-3-17-13(16)8-7-11-9-15-12-6-4-5-10(2)14(11)12/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
ZVKFJQUXSGNWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=CC=CC(=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















